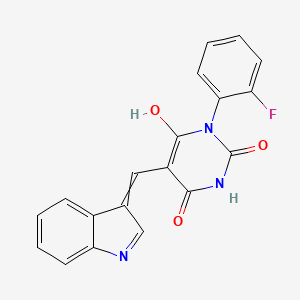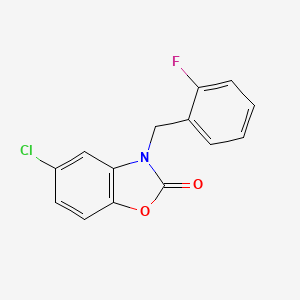![molecular formula C18H23N3O3S B5577981 4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide typically involves multiple steps, including chlorination, ammonolysis, and condensation reactions. For example, derivatives have been synthesized using chlorination of 4-hydroxy-3-pyridinesulfuric acid as the starting material, followed by ammonolysis and condensation, resulting in a total yield of 75% (Zhang De-jun, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds features extensive π–π interactions and hydrogen bonding, contributing to their stability and crystalline nature. For example, certain derivatives exhibit extensive π–π interactions along the c-axis between phenyl and pyridyl rings, and nearly linear intermolecular N–H⋯N hydrogen bonding (Balu & Gopalan, 2013).
Chemical Reactions and Properties
The chemical properties of these compounds include their reactivity towards various nucleophiles and electrophiles, due to the presence of reactive sulfonyl and amino groups. They have been used in various chemical transformations, such as the synthesis of extended π-conjugated materials, demonstrating significant interactions like C–H⋯O and π–π stacking interactions (Antony et al., 2019).
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structure. They tend to exhibit hydrophilic nature due to their polar functional groups, as indicated by water uptake studies and contact angle measurements. Their solubility in various organic solvents and water makes them suitable for a range of applications (Padaki et al., 2013).
Aplicaciones Científicas De Investigación
Composite Nanofiltration Membranes
Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), a related compound, has been used in the synthesis and characterization of composite nanofiltration membranes. These membranes demonstrate significant potential in desalination, showing abilities like salt rejection and antifouling properties, which are crucial in water treatment processes (Padaki et al., 2013).
Heterocyclic Compound Synthesis
4-[(4-Methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide plays a role in the synthesis of heterocyclic compounds. For instance, it's used in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, highlighting its significance in the development of diverse five-membered heterocyclic compounds (Benetti et al., 2002).
Medicinal Chemistry
In medicinal chemistry, this compound's derivatives, such as benzenesulfonamides, have been evaluated as potent membrane-bound phospholipase A2 inhibitors. This research is indicative of the potential therapeutic applications in reducing the size of myocardial infarction (Oinuma et al., 1991).
Chemical Nucleases
Derivatives of 4-[(4-Methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, such as copper(II) complexes with related sulfonamides, act as chemical nucleases. This application is significant in biochemical research, particularly in DNA studies, where they can be used to induce cleavage (Macías et al., 2006).
Drug Metabolism Studies
This compound also finds application in drug metabolism studies. For example, biocatalysis has been employed to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showcasing its role in understanding drug metabolism and creating analytical standards for clinical investigations (Zmijewski et al., 2006).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s a drug, it might interact with biological targets such as enzymes or receptors. If it’s a reactant in a chemical reaction, its mechanism of action would be determined by the reaction conditions and the other reactants present .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-15-8-10-17(11-9-15)21(25(2,23)24)13-5-7-18(22)20-14-16-6-3-4-12-19-16/h3-4,6,8-12H,5,7,13-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJISJONNMSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)
